4-[(E)-(phenylimino)methyl]phenyl 4-methylbenzenesulfonate
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Overview
Description
4-[(Phenylimino)methyl]phenyl 4-methyl-1-benzenesulfonate is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Phenylimino)methyl]phenyl 4-methyl-1-benzenesulfonate typically involves the condensation reaction between an aromatic aldehyde and an aromatic amine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction can be represented as follows:
Aromatic Aldehyde+Aromatic Amine→Schiff Base+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of catalysts may also be employed to increase the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(Phenylimino)methyl]phenyl 4-methyl-1-benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Corresponding oxides and other oxidized derivatives.
Reduction: Aromatic amine and aldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(Phenylimino)methyl]phenyl 4-methyl-1-benzenesulfonate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of dyes, pigments, and other organic materials.
Mechanism of Action
The mechanism of action of 4-[(Phenylimino)methyl]phenyl 4-methyl-1-benzenesulfonate involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. In biological systems, the compound may interact with enzymes and proteins, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Phenylimino)methyl]phenol
- 4-[(Phenylimino)methyl]phenyl 4-(hexadecanoyloxy)benzoate
Uniqueness
4-[(Phenylimino)methyl]phenyl 4-methyl-1-benzenesulfonate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its sulfonate group enhances its solubility and reactivity compared to other similar compounds.
This detailed article provides a comprehensive overview of 4-[(Phenylimino)methyl]phenyl 4-methyl-1-benzenesulfonate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H17NO3S |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
[4-(phenyliminomethyl)phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H17NO3S/c1-16-7-13-20(14-8-16)25(22,23)24-19-11-9-17(10-12-19)15-21-18-5-3-2-4-6-18/h2-15H,1H3 |
InChI Key |
JCBNLXNQNKNEAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=NC3=CC=CC=C3 |
Origin of Product |
United States |
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